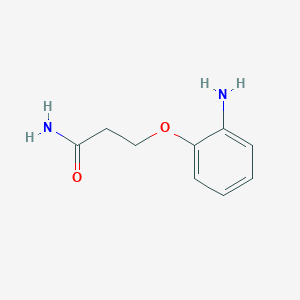

3-(2-Aminophenoxy)propanamide

Description

Properties

IUPAC Name |

3-(2-aminophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPOLKPPEJBOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 2 Aminophenoxy Propanamide

Established Synthetic Routes for 3-(2-Aminophenoxy)propanamide

The construction of this compound can be achieved through several strategic synthetic routes. These methods focus on the efficient assembly of the core structure, which is characterized by a phenoxy-ether linkage and a propanamide side chain attached to an aromatic amine.

Strategic Utilization of Precursors and Starting Materials

The synthesis of this compound often commences with readily available precursors that contain either the aminophenoxy moiety or a group that can be converted to it. A common strategy involves the O-alkylation of a substituted phenol (B47542) followed by functional group transformations.

One potential precursor is 3-(2-Nitrophenoxy)propylamine . This approach begins with the alkylation of 2-nitrophenol (B165410) with a suitable three-carbon synthon bearing a leaving group and a protected amine or a precursor to the amine. The nitro group is advantageous as it deactivates the aromatic ring towards electrophilic substitution and can be selectively reduced to the desired amino group in a later step. For instance, the reaction of 2-nitrophenol with a 3-halopropylamine derivative, followed by the reduction of the nitro group using standard conditions such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/NH₄Cl), would yield the aminophenoxy core. ntu.edu.sg The terminal amine of the propyl chain can then be acylated to form the final propanamide.

Alternatively, Methyl 2-(aminophenoxy)acetate can serve as a starting point, although it would require chain extension to form the propanamide moiety. A more direct precursor related to this strategy would be a derivative of 2-aminophenol (B121084). For example, the synthesis could start with the O-alkylation of 2-aminophenol. To avoid competitive N-alkylation, the amino group is often protected, for instance, by reaction with benzaldehyde (B42025) to form a Schiff base. umich.eduresearchgate.net The protected 2-aminophenol can then be reacted with a suitable three-carbon electrophile, such as 3-chloropropanamide or acrylonitrile (B1666552) followed by hydrolysis, to introduce the propanamide side chain. Subsequent deprotection of the amino group would furnish this compound.

A representative synthetic scheme starting from 2-nitrophenol is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Nitrophenol, 3-Bromopropionitrile | K₂CO₃, Acetone, Reflux | 3-(2-Nitrophenoxy)propanenitrile |

| 2 | 3-(2-Nitrophenoxy)propanenitrile | H₂SO₄ (conc.), H₂O, Heat | 3-(2-Nitrophenoxy)propanoic acid |

| 3 | 3-(2-Nitrophenoxy)propanoic acid | SOCl₂, then NH₄OH | 3-(2-Nitrophenoxy)propanamide |

| 4 | 3-(2-Nitrophenoxy)propanamide | H₂ (g), Pd/C, Ethanol | This compound |

Amide Bond Formation Techniques in the Synthesis of this compound Derivatives

The formation of the amide bond is a crucial step in the synthesis of this compound and its derivatives. This can be achieved either by forming the propanamide from a corresponding carboxylic acid precursor or by modifying a pre-existing amide.

In syntheses starting from a carboxylic acid intermediate, such as 3-(2-aminophenoxy)propanoic acid, standard amide bond formation techniques are employed. These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia (B1221849) or an amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS).

For the synthesis of N-substituted derivatives of this compound, the activated carboxylic acid is reacted with a primary or secondary amine. Modern approaches to amide bond formation also include catalyst-free methods, such as the reaction of thiocarboxylic acids with amines, which proceed through a disulfide intermediate. sarthaks.com Additionally, azide (B81097) coupling has been utilized for the synthesis of N-alkyl propanamides from a propanhydrazide precursor. brainly.in

| Amide Formation Method | Activating Agent/Catalyst | Key Features |

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Highly reactive intermediate, often requires a base to neutralize HCl byproduct. |

| Carbodiimide Coupling | DCC, EDC | Milder conditions, but can have issues with side products and purification. |

| Azide Coupling | Sodium Nitrite, Acid | Involves the formation of a reactive acyl azide intermediate. brainly.in |

| Catalyst-Free Thioacid-Amine Reaction | Air or Electrochemical Oxidation | Forms a disulfide intermediate that reacts with the amine. sarthaks.com |

Regioselective Synthetic Approaches to the Phenoxy-Amide Linkage

A key challenge in the synthesis of this compound is achieving regioselectivity in the formation of the phenoxy-ether bond. The starting material, 2-aminophenol, possesses two nucleophilic sites: the amino group and the hydroxyl group. Direct alkylation with a propylamide synthon can lead to a mixture of O-alkylated and N-alkylated products.

To ensure selective O-alkylation, the more nucleophilic amino group is typically protected. A common and effective method is the formation of an imine by reacting the 2-aminophenol with an aldehyde, such as benzaldehyde. umich.eduresearchgate.net This protection strategy temporarily masks the amino group, allowing the hydroxyl group to react selectively with an appropriate electrophile.

The general steps for regioselective O-alkylation are:

Protection of the amino group: Reaction of 2-aminophenol with benzaldehyde in a solvent like methanol (B129727) to form N-benzylidene-2-hydroxyaniline.

O-alkylation: The resulting imine is then treated with a suitable three-carbon electrophile (e.g., 3-chloropropanamide or an acrylic acid derivative) in the presence of a base like potassium carbonate to form the ether linkage.

Deprotection: The imine protecting group is readily removed by acid hydrolysis to regenerate the free amino group, yielding the desired 2-aminophenoxy structure. umich.edu

This approach provides a reliable method for the regioselective synthesis of the phenoxy linkage, which is crucial for the unambiguous construction of this compound.

Derivatization and Functionalization Strategies of this compound

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of analogs. The aromatic amino group and the propanamide moiety are the primary targets for chemical modification.

Oxidation Reactions of the Aminophenoxy Moiety to Nitroso and Nitro Derivatives

The primary aromatic amino group of the aminophenoxy moiety is susceptible to oxidation, which can lead to the formation of nitroso and nitro derivatives. The oxidation of anilines to nitroarenes can be achieved using a variety of oxidizing agents.

The conversion to the nitroso derivative can be accomplished using reagents such as peracetic acid or hydrogen peroxide in the presence of a suitable catalyst. collegedunia.com For example, the oxidation of aromatic amines with hydrogen peroxide catalyzed by peroxotungstophosphate has been shown to yield nitroso compounds. collegedunia.com

Further oxidation to the nitro derivative can be achieved with stronger oxidizing agents or by modifying the reaction conditions. Reagents like sodium perborate (B1237305) in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) are effective for converting anilines to nitroarenes. nih.gov A flow-based system using ozone adsorbed onto silica (B1680970) gel has also been reported for the oxidation of amines to nitro compounds. google.comquora.com

| Oxidation Product | Oxidizing Agent(s) | Typical Conditions |

| Nitroso Derivative | Peracetic Acid; H₂O₂ with catalyst (e.g., peroxotungstophosphate) | Controlled temperature to avoid over-oxidation. collegedunia.com |

| Nitro Derivative | Sodium Perborate/Acetic Acid; m-CPBA; Ozone/Silica Gel | Can require elevated temperatures or specific catalytic systems. nih.govgoogle.comquora.com |

These oxidation reactions provide a pathway to introduce electron-withdrawing groups onto the aromatic ring, which can significantly alter the electronic properties of the molecule.

Reduction Reactions to Yield Propanol Analogs

The amide functional group in this compound can be reduced to an amine, but the conversion to an alcohol requires cleavage of the carbon-nitrogen bond. The reduction of amides to alcohols is a less common transformation than their reduction to amines, but methods have been developed to achieve this selectively.

A highly chemoselective method for the direct reduction of primary, secondary, and tertiary amides to alcohols utilizes samarium(II) iodide (SmI₂) in the presence of an amine and water. nih.govacs.org This system operates under mild conditions and shows excellent functional group tolerance, proceeding through a C-N bond cleavage in a carbinolamine intermediate. nih.govacs.org Applying this methodology to this compound would be expected to yield 3-(2-aminophenoxy)propan-1-ol.

Another approach involves the use of zinc hydrides, where the reaction conditions can be tuned to selectively produce either the alcohol or the amine. ntu.edu.sg For instance, a combination of sodium hydride and zinc iodide has been shown to reduce amides to alcohols. ntu.edu.sg These methods provide a valuable tool for transforming the propanamide side chain into a propanol, thereby creating a new class of analogs with different physical and chemical properties.

Cross-linking Reactions for Bioconjugation and Advanced Material Development

The structure of this compound features a primary aromatic amine and a primary amide, both of which contain reactive N-H bonds that could theoretically participate in cross-linking reactions. Cross-linking is the process of chemically joining two or more molecules by a covalent bond and is a fundamental technique in bioconjugation and the development of advanced materials.

In the context of bioconjugation , the primary amine of this compound could be a target for various cross-linking reagents. For instance, homobifunctional cross-linkers with two identical reactive groups, such as N-hydroxysuccinimide (NHS) esters, could react with the amine to form stable amide bonds, linking molecules of this compound together or to other amine-containing biomolecules. Heterobifunctional cross-linkers, possessing two different reactive moieties, could also be employed to connect this compound to a different functional group on another molecule.

For the development of advanced materials , such as polymers, the bifunctional nature of this compound could be exploited. The amine and amide groups could potentially react with appropriate monomers to be incorporated into a polymer backbone. For example, reaction with diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyureas, respectively. The properties of the resulting polymers would be influenced by the specific structure of this compound. However, there is no specific data in the reviewed literature detailing the synthesis and properties of such materials derived from this particular compound.

| Potential Cross-linking Strategy | Reactive Group on this compound | Potential Application |

| Reaction with NHS esters | Primary Aromatic Amine | Bioconjugation |

| Polymerization with Diacyl Chlorides | Primary Aromatic Amine, Primary Amide | Polyamide Synthesis |

| Polymerization with Diisocyanates | Primary Aromatic Amine, Primary Amide | Polyurea Synthesis |

Generation of Novel Heterocyclic and Amide-Based Analogs

The functional groups present in this compound also suggest its potential as a precursor for the synthesis of novel heterocyclic compounds and amide-based analogs.

The ortho-positioning of the amino group and the propanamide side chain on the phenyl ring is a key structural feature that could be utilized in cyclization reactions to form heterocyclic systems . For instance, intramolecular condensation reactions could potentially lead to the formation of seven-membered rings, such as benzodiazepine (B76468) derivatives. The synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a diamine, its amino group could participate in reactions with suitable diketones or their equivalents, potentially leading to novel heterocyclic structures after subsequent cyclization of the side chain. No specific examples of such reactions starting from this compound have been documented.

Furthermore, the primary amide and primary amine functionalities provide sites for the synthesis of new amide-based analogs . The amine group can be acylated with various carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to yield new amide linkages. Similarly, the primary amide could potentially be modified, although it is generally less reactive than the aromatic amine. These modifications could be used to build a library of related compounds for various applications. General methods for amide synthesis are well-established, such as the coupling of an amine with a carboxylic acid using a coupling agent.

| Potential Transformation | Key Functional Group(s) | Resulting Compound Class |

| Intramolecular Cyclization | Aromatic Amine, Propanamide Side Chain | Benzodiazepine-like structures |

| Reaction with 1,2-Dicarbonyls | Aromatic Amine | Precursors to Quinoxaline-type heterocycles |

| Acylation of Amine | Primary Aromatic Amine | Amide-based analogs |

It is important to reiterate that while the chemical structure of this compound suggests its utility in these advanced chemical transformations, specific research detailing these applications is currently lacking in the available scientific literature. The discussions above are based on general principles of organic chemistry and the known reactivity of the functional groups present in the molecule.

Advanced Spectroscopic and Structural Elucidation of 3 2 Aminophenoxy Propanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of protons and carbon atoms, NMR allows for the precise mapping of the molecular structure of 3-(2-Aminophenoxy)propanamide.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenoxy group are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The presence of the amino (-NH₂) and ether (-O-) linkages will influence the precise chemical shifts and splitting patterns of these aromatic protons.

The protons of the propanamide side chain will resonate in the upfield region of the spectrum. The two methylene (B1212753) groups (-CH₂-) adjacent to the ether linkage and the amide group will likely appear as complex multiplets due to spin-spin coupling with each other. The terminal amide protons (-CONH₂) are expected to present as a broad singlet, with a chemical shift that can be influenced by solvent and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -O-CH₂- | ~4.0 | Triplet |

| -CH₂-C(O)NH₂ | ~2.5 | Triplet |

| -NH₂ (aromatic) | 3.5 - 4.5 | Broad Singlet |

| -CONH₂ | 5.0 - 7.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum of this compound will provide a detailed map of the carbon skeleton. The aromatic carbons are expected to resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom attached to the oxygen of the ether linkage and the carbon attached to the amino group will have distinct chemical shifts due to the different electronic effects of these substituents.

The carbonyl carbon of the amide group is the most deshielded carbon and is anticipated to appear at the lowest field, generally in the range of 170-180 ppm. libretexts.org The methylene carbons of the propanamide side chain will have characteristic shifts in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 140 - 160 |

| Aromatic C-N | 130 - 150 |

| Aromatic C-H | 110 - 130 |

| -O-CH₂- | 60 - 70 |

| -CH₂-C(O)NH₂ | 30 - 40 |

| C=O (Amide) | 170 - 180 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

While ¹H and ¹³C NMR provide the basic connectivity of this compound, advanced NMR techniques can offer deeper insights into its three-dimensional structure. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming the connectivity of the propanamide side chain.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating proton and carbon signals, which helps in the unambiguous assignment of all ¹H and ¹³C resonances, especially for the complex aromatic region. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe through-space interactions between protons, providing crucial information about the preferred conformation of the flexible propanamide side chain relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural elucidation. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond and the propanamide side chain. Common fragments would include the aminophenoxy cation and various ions resulting from the loss of the amide group or parts of the propyl chain. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion. For propanamide itself, the base peak is often the m/z 44 ion, [O=C-NH₂]⁺. docbrown.info

| Predicted Fragment Ion | Predicted m/z | Origin |

|---|---|---|

| [M]⁺ | 180 | Molecular Ion |

| [M - NH₂]⁺ | 164 | Loss of amino group from amide |

| [C₆H₆NO]⁺ | 108 | Cleavage of the ether bond (aminophenoxy fragment) |

| [C₃H₆NO]⁺ | 72 | Propanamide side chain fragment |

| [CONH₂]⁺ | 44 | Amide fragment |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, ether, and aromatic functionalities.

The N-H stretching vibrations of the primary amine (-NH₂) and the primary amide (-CONH₂) will appear in the region of 3200-3500 cm⁻¹. ucalgary.ca The amide group will also exhibit a strong carbonyl (C=O) stretching band, often referred to as the Amide I band, around 1650 cm⁻¹. etprotein.com The N-H bending vibration of the amide, or the Amide II band, is typically observed near 1600 cm⁻¹. The C-O stretching of the aryl ether will be present in the 1200-1250 cm⁻¹ region. The aromatic ring will be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is strong in the IR, the aromatic ring vibrations are often more intense in the Raman spectrum, providing a clear signature for the phenoxy group.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide N-H | Stretching | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amide C=O (Amide I) | Stretching | ~1650 |

| Amide N-H (Amide II) | Bending | ~1600 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether C-O | Stretching | 1200 - 1250 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophore in this compound is the aminophenoxy group. The benzene (B151609) ring itself has characteristic absorptions in the UV region. The presence of the amino and ether substituents will cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity.

Typically, substituted benzene rings exhibit a strong absorption band (the E2 band) around 200-230 nm and a weaker, more structured band (the B band) around 250-290 nm. The presence of the lone pair of electrons on the nitrogen of the amino group and the oxygen of the ether group, which can be delocalized into the aromatic ring, will significantly influence these transitions. The UV-Vis spectrum is therefore a sensitive probe of the electronic structure of the aromatic portion of the molecule.

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* (E2 band) | ~230 | Aminophenoxy |

| π → π* (B band) | ~280 | Aminophenoxy |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the individual elements (typically carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. The primary purpose of this analysis is to verify the empirical formula of a newly synthesized or purified substance.

The technique typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference.

For this compound, the empirical formula is C₉H₁₂N₂O₂. The theoretical elemental composition can be calculated from its atomic constituents and molecular weight (180.20 g/mol ). The experimentally determined values ("Found %") should closely match these calculated percentages to confirm the purity and assigned formula of the compound. A typical tolerance is within ±0.4% of the calculated value.

Interactive Table: Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Total Mass in Formula ( g/mol ) | Calculated % | Found % (Experimental) |

| Carbon | C | 12.01 | 9 | 108.09 | 59.99 | Data not available |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.71 | Data not available |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.55 | Data not available |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.75 | Data not available |

| Total | 180.206 | 100.00 |

The close agreement between calculated and found percentages in an elemental analysis provides strong evidence for the successful synthesis and purification of the target compound and validates its proposed empirical formula.

Computational and Theoretical Investigations of 3 2 Aminophenoxy Propanamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequency Prediction

Density Functional Theory (DFT) serves as a cornerstone for the quantum chemical investigation of 3-(2-Aminophenoxy)propanamide. This method is instrumental in predicting the molecule's ground-state electronic structure and optimizing its three-dimensional geometry. Calculations, typically performed using a basis set such as 6-311++G(d,p), can determine the most stable conformation by minimizing the energy of the system. ijcce.ac.irnih.gov This process yields precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement and steric properties.

Furthermore, DFT calculations are employed to map the electron density distribution, revealing insights into the molecule's reactivity and electrostatic potential. The theoretical vibrational frequencies of this compound can also be predicted. These computationally derived frequencies, corresponding to specific molecular motions such as stretching, bending, and torsional vibrations, are invaluable for interpreting experimental infrared (IR) and Raman spectra. materialsciencejournal.org A comparison between the theoretical and experimental vibrational data allows for a detailed assignment of the observed spectral bands. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table is illustrative and contains hypothetical data based on typical DFT calculation outputs.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 (Aromatic) | 1.39 Å |

| Bond Length | O-C(phenoxy) | 1.37 Å |

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Angle | C-O-C | 118.5° |

| Bond Angle | O=C-N (Amide) | 122.0° |

| Dihedral Angle | C-C-O-C | -175.0° |

Molecular Docking Simulations for Ligand-Target Binding Prediction and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can forecast its binding mode and affinity within the active site of a biological target, such as an enzyme or receptor. These simulations are crucial in rational drug design and for identifying potential therapeutic applications.

Docking algorithms systematically explore various conformations of this compound within a target's binding pocket, identifying the most energetically favorable poses. A key output of this analysis is the detailed mapping of intermolecular interactions. For this compound, the primary amine (-NH2) and the amide (-CONH2) groups are potential hydrogen bond donors and acceptors. The aromatic ring can participate in π-π stacking or hydrophobic interactions with nonpolar residues of the target protein. researchgate.net The elucidation of these specific interactions is fundamental to understanding the mechanism of binding and for guiding further structural modifications to enhance potency.

Molecular docking programs utilize scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy typically indicates a more stable protein-ligand complex. These simulations predict not only the strength of the interaction but also the precise orientation (pose) of this compound in the active site. This information provides a structural hypothesis for its biological activity, which can then be tested experimentally.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target This table is illustrative and contains hypothetical data based on typical molecular docking outputs.

| Parameter | Description | Predicted Value |

|---|---|---|

| Binding Affinity | Estimated binding energy | -7.5 kcal/mol |

| Hydrogen Bonds | Interactions with specific amino acid residues | Amide O with Tyr123; Amine N with Asp88 |

| Hydrophobic Interactions | Interactions with nonpolar residues | Phenyl ring with Leu45, Val92 |

| Predicted Pose | Orientation within the binding site | Amide group oriented towards catalytic triad |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational flexibility in a physiological environment, such as in aqueous solution. These simulations provide insights into how the molecule's shape changes over time and how it interacts with surrounding solvent molecules, which can influence its solubility and bioavailability.

Quantum Chemical Parameter Analysis (e.g., HOMO-LUMO Energy Gaps, NBO Analysis, NLO Properties)

Quantum chemical calculations provide a wealth of parameters that describe the electronic properties and reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests that the molecule is more easily excitable and more reactive. materialsciencejournal.orgdergipark.org.tr

Natural Bond Orbital (NBO) analysis is another powerful tool that examines charge transfer and intramolecular interactions. dergipark.org.trresearchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density within the molecule, which helps to explain its stability and electronic structure. nih.gov Furthermore, the calculation of Nonlinear Optical (NLO) properties, such as polarizability and hyperpolarizability, can predict the molecule's potential for use in optoelectronic applications. ijcce.ac.irnih.gov

Table 3: Key Quantum Chemical Parameters for this compound This table is illustrative and contains hypothetical data based on typical quantum chemical calculation outputs.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Molecular polarity |

| First Hyperpolarizability (β) | 4.21 × 10-30 esu | Nonlinear optical response |

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are highly effective in predicting various spectroscopic properties of this compound. nih.gov As mentioned, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the molecular structure. materialsciencejournal.org Similarly, theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectroscopy, which are crucial for structural elucidation. nih.gov

Furthermore, TD-DFT can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov The close agreement between computationally predicted spectra and experimentally measured spectra serves as a powerful validation of the theoretical model and enhances the confidence in the other computed properties of the molecule.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data This table is illustrative and contains hypothetical data to demonstrate the validation process.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (N-H stretch) | 3450 cm-1 | 3445 cm-1 |

| IR Frequency (C=O stretch) | 1680 cm-1 | 1675 cm-1 |

| ¹H NMR Chemical Shift (Aromatic H) | 7.2 ppm | 7.1 ppm |

| UV-Vis λmax | 285 nm | 288 nm |

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed biological and pharmacological research findings for the chemical compound this compound are not publicly available. Consequently, an in-depth article structured around its specific biological activities, mechanistic interactions, and pharmacological research areas cannot be composed at this time.

The inquiry for specific data on this compound yielded no studies detailing its broad-spectrum biological evaluation or in vitro efficacy. Similarly, there is no accessible information regarding its application in the life sciences as a molecular probe or reagent. The scientific community has not published any research on the binding affinity of this compound to specific molecular targets, nor are there any available profiles of its interaction with proteins or enzymes.

This absence of information extends across all subsections of the proposed research outline. Without primary or secondary research sources, any attempt to generate content on the biological and pharmacological properties of this compound would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

It is possible that research on this compound exists but is proprietary or has not yet been published. Until such data becomes publicly accessible, a detailed and factual article on the biological and pharmacological research of this compound cannot be responsibly generated.

Structure Activity Relationship Sar Studies of 3 2 Aminophenoxy Propanamide Analogs

Identification of Essential Structural Motifs for Desired Biological Activities

The biological activity of 3-(2-aminophenoxy)propanamide analogs as HDAC inhibitors is critically dependent on several structural motifs. The most essential of these is the ortho-aminobenzamide or a bioisosteric equivalent like the 2-aminophenoxy group. nih.govnih.gov This moiety functions as a zinc-binding group (ZBG), which is fundamental for the inhibition of class I HDAC enzymes (HDAC1, 2, and 3). mdpi.comexplorationpub.com

The mechanism of action involves the chelation of the catalytic zinc ion (Zn²⁺) located at the bottom of the active site pocket of the HDAC enzyme. mdpi.comnih.gov This interaction is typically bidentate, involving the carbonyl oxygen and the free amino group of the 2-aminobenzamide (B116534) scaffold. mdpi.com This mode of binding is distinct from that of other classes of HDAC inhibitors, such as hydroxamates, and is a key determinant of the selective inhibition of class I HDACs. explorationpub.com The presence of the amino group at the ortho position is crucial; analogs with the amino group at the meta or para position are devoid of HDAC inhibitory activity. nih.gov

Furthermore, the aromatic ring of the benzamide (B126) or phenoxy group participates in interactions within the active site tunnel. nih.govnih.gov The linker region, in this case derived from the propanamide side chain, connects the ZBG to a cap group. The length and composition of this linker are important for correctly positioning the other parts of the molecule within the enzyme's active site. nih.gov Shortening the linker from two carbons to one or zero has been shown to increase inhibitory potency by allowing for more favorable positioning of the cap and ZBG moieties. nih.gov

The general pharmacophore model for these inhibitors is summarized in the table below:

| Pharmacophore Component | Essential Motif/Function |

| Zinc-Binding Group (ZBG) | ortho-Aminobenzamide or 2-Aminophenoxy |

| Linker | Propanamide-derived chain |

| Cap Group | Aromatic or heterocyclic moiety |

Impact of Substituent Modifications on Compound Potency and Selectivity

Modifications to the substituents on the this compound scaffold have a profound impact on both the potency and the isoform selectivity of these HDAC inhibitors.

Substitutions on the Zinc-Binding Group (ZBG): Substitutions on the phenyl ring of the 2-aminobenzamide ZBG can significantly modulate activity and selectivity. mdpi.com For instance, the introduction of aromatic or heterocyclic rings at the 5-position of the 2-aminobenzamide ring has been shown to enhance HDAC subtype selectivity. mdpi.com One study found that a 2-thienyl ring at this position resulted in high selectivity for HDAC1 and HDAC2 over HDAC3. mdpi.com Similarly, 4-fluorophenyl or 2-fluorophenyl substituents at the 5-position also conferred selectivity for HDAC1/HDAC2 over HDAC3 when compared to the unsubstituted parent compound. mdpi.com

In contrast, some modifications can lead to a loss of selectivity. For example, a subtle change from a 2-methylthio to a 2-hydroxy benzamide maintained HDAC3 potency but eliminated selectivity over HDAC1 and HDAC2. researchgate.netnih.gov This highlights the sensitive nature of the interactions within the active site.

Substitutions on the Cap Group: The cap group is primarily responsible for interacting with the surface of the enzyme near the opening of the active site tunnel, and its structure is a major determinant of isoform selectivity. nih.gov Electron-donating, hydrophobic substituents on the cap group, such as a methyl group, have been found to increase HDAC inhibitory potency. nih.gov Conversely, electron-withdrawing and hydrophilic groups like fluorine can decrease potency. nih.gov The size of the substituent also plays a role, with larger groups potentially providing better contact with the enzyme surface. nih.gov

The following table summarizes the effects of various substitutions on HDAC inhibition:

| Location of Substitution | Substituent | Effect on Activity/Selectivity |

| 5-position of ZBG | 2-Thienyl | Increased selectivity for HDAC1/2 over HDAC3 mdpi.com |

| 5-position of ZBG | 4-Fluorophenyl | Increased selectivity for HDAC1/2 over HDAC3 mdpi.com |

| Cap Group (para-position) | Methyl (electron-donating) | Increased HDAC inhibitory potency nih.gov |

| Cap Group (para-position) | Fluorine (electron-withdrawing) | Decreased HDAC inhibitory potency nih.gov |

| 2-position of ZBG | Methylthio | High selectivity for HDAC3 researchgate.netnih.gov |

| 2-position of ZBG | Hydroxy | Potent HDAC3 inhibition but loss of selectivity researchgate.netnih.gov |

Stereochemical Influences on Biological Activity and Ligand-Target Interactions

Stereochemistry, particularly in the cap group, can play a critical role in the biological activity and the specific interactions between the inhibitor and the target HDAC enzyme. Chiral centers within the inhibitor can lead to stereoisomers with significantly different potencies and selectivities.

For instance, studies on HDAC3 inhibitors containing chiral oxazoline (B21484) capping groups have demonstrated that the stereochemistry of the cap group is crucial for distinguishing the affinity of inhibitors. researchgate.net In one series of compounds, those with a bulky phenyl group at the 4th and 5th positions of the oxazoline ring exhibited the highest inhibitory activity against HDAC3, with IC50 values in the low nanomolar range. researchgate.net This suggests that a specific three-dimensional arrangement of the cap group is necessary for optimal interaction with the enzyme surface, which in turn influences the positioning of the ZBG in the active site.

The introduction of a methyl group at the α-position of the amide in the linker region can create a chiral center, leading to stereoisomers with potentially different biological activities. mdpi.com While not extensively detailed for the this compound backbone specifically, the principle of stereochemical differentiation of activity is well-established for HDAC inhibitors. Different stereoisomers can exhibit varied binding affinities due to the distinct spatial arrangement of their functional groups, leading to more or less favorable interactions with the amino acid residues in the enzyme's binding pocket.

Design Strategies for Enhanced Binding Affinity, Metabolic Stability, and Permeability

Several design strategies have been employed to improve the drug-like properties of 2-aminobenzamide-based HDAC inhibitors, including their binding affinity, metabolic stability, and cell permeability.

Enhancing Binding Affinity: Binding affinity is often enhanced by optimizing the interactions of the cap group and the ZBG. As discussed, modifying substituents on both of these moieties can lead to more potent inhibitors. nih.gov For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions with the enzyme can increase binding affinity. Molecular docking and dynamic simulations are often used to rationalize SAR data and guide the design of new analogs with improved affinity. mdpi.comnih.gov

Improving Metabolic Stability and Permeability: A significant challenge with many small molecule inhibitors is their metabolic instability and poor pharmacokinetic profiles. nih.gov Hydroxamate-based inhibitors, for instance, are often limited by these factors. nih.gov Benzamide derivatives are generally considered to be more metabolically stable. nih.gov

Strategies to further improve these properties include:

Prodrug Approaches: Designing a prodrug that is converted to the active inhibitor in vivo can improve pharmacokinetic properties and target tissue specificity. researchgate.net

Nanoparticle-Based Delivery: Encapsulating inhibitors in nanoparticles can enhance bioavailability, improve delivery to tumor cells, and reduce cytotoxicity in normal tissues. nih.govresearchgate.net

Structural Modifications: The introduction of fluorine into the chemical structure can alter lipophilicity, solubility, and permeability, which in turn can influence potency and metabolic stability. researchgate.net A heterocyclic 2-aminobenzamide derivative, PTF, was noted for its high metabolic stability in human liver microsomes and high permeability, supporting its potential as an oral therapeutic. ashpublications.org

These strategies aim to create compounds that not only have high potency and selectivity for their target but also possess the necessary ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be effective therapeutic agents. nih.govashpublications.org

Derivatives and Analog Design Strategies Based on the 3 2 Aminophenoxy Propanamide Scaffold

Rational Design and Synthesis of Novel Amide-Based Derivatives

The rational design of novel amide-based derivatives of 3-(2-aminophenoxy)propanamide focuses on modifying the terminal amide group to explore structure-activity relationships (SAR). The amide bond is a critical functional group in many biologically active compounds, and its modification can significantly impact a molecule's solubility, metabolic stability, and target-binding affinity. nih.govnih.gov

Synthetic strategies for creating diverse amide libraries often involve coupling carboxylic acids with a variety of amines. medchemexpress.com In the context of the this compound scaffold, the primary amide offers a convenient handle for derivatization. Standard amide coupling reactions, often facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), can be employed to introduce a wide range of substituents. medchemexpress.com

The design of these derivatives is guided by the desire to improve biological activity. For instance, introducing bulky or lipophilic groups to the amide nitrogen can enhance interactions with hydrophobic pockets in target proteins. researchgate.net Conversely, incorporating polar or ionizable groups can improve aqueous solubility and pharmacokinetic profiles. The table below illustrates hypothetical modifications to the amide group of the this compound scaffold and the rationale behind them.

| Derivative | R Group on Amide Nitrogen | Rationale for Modification | Potential Impact |

| 1 | Methyl | Increase metabolic stability against amidases. | Improved half-life |

| 2 | Phenyl | Introduce aromatic interactions with the target protein. | Enhanced binding affinity |

| 3 | 4-pyridyl | Improve solubility and provide a handle for further functionalization. | Better pharmacokinetic properties |

| 4 | Benzyl | Increase lipophilicity and potential for hydrophobic interactions. | Increased cell permeability |

Exploration of Heterocyclic Analogs and Hybrid Structures

The exploration of heterocyclic analogs and hybrid structures based on the this compound scaffold aims to expand the chemical space and discover novel biological activities. Heterocyclic rings are prevalent in many approved drugs and can impart favorable physicochemical and pharmacological properties. researchgate.net

One approach involves the synthesis of fused heterocyclic compounds where the this compound moiety is incorporated into a larger ring system. nih.gov For example, the amino group on the phenyl ring could be used as a starting point for constructing fused heterocycles like quinoxalines or benzimidazoles. nih.gov Such modifications can rigidify the structure, potentially leading to higher binding affinity and selectivity for a biological target.

Another strategy is the creation of hybrid molecules, where the this compound scaffold is covalently linked to another pharmacophore with known biological activity. nih.gov This approach can lead to compounds with dual or synergistic modes of action. For instance, linking the scaffold to a known kinase inhibitor could result in a hybrid molecule with both anti-cancer and pro-apoptotic activities. The synthesis of such hybrids often involves the use of bifunctional linkers to connect the two molecular entities.

Integration into Privileged Scaffolds for Broad Drug Discovery Applications

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.net Integrating the this compound moiety into such scaffolds is a strategy to develop novel compounds with broad therapeutic potential. nih.gov The inherent drug-like properties of privileged scaffolds can improve the developability of new drug candidates. researchgate.net

The 2-aminobenzothiazole (B30445) and pyrrolo[2,3-d]pyrimidine scaffolds, for example, are known to be privileged structures in medicinal chemistry. researchgate.netnih.gov The this compound core could be incorporated into these scaffolds through various synthetic routes. For instance, the amino group of the scaffold could be used to build a pyrimidine (B1678525) ring, leading to a novel pyrrolo[2,3-d]pyrimidine derivative. The resulting compounds could then be screened against a wide range of biological targets to identify new therapeutic applications.

Development of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)

The this compound scaffold is a key component in the development of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). nih.gov These are heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell. nih.govnih.gov

PROTACs and SNIPERs consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The this compound scaffold serves as a precursor to ligands for the Inhibitor of Apoptosis Proteins (IAPs), which are a family of E3 ubiquitin ligases. nih.govnih.gov

In the design of SNIPERs, a derivative of an IAP inhibitor, such as LCL161, is often used as the E3 ligase-recruiting ligand. medchemexpress.com This ligand is then connected via a linker to a molecule that binds to the protein of interest, targeting it for degradation by the proteasome. nih.gov The ability of SNIPERs to induce the degradation of not only the target protein but also IAPs themselves can be advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis. researchgate.net

An example of a SNIPER utilizing an IAP ligand is SNIPER(ER)-87, which targets the estrogen receptor α (ERα) for degradation. medchemexpress.com This molecule consists of a derivative of the IAP ligand LCL161 linked to 4-hydroxytamoxifen, a ligand for ERα. nih.gov The table below provides examples of SNIPERs that incorporate IAP ligands, highlighting the versatility of this approach for targeting various proteins for degradation.

| SNIPER | Target Protein | IAP Ligand Component | Linker | Target Ligand |

| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | LCL161 derivative | PEG linker | 4-hydroxytamoxifen |

| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Not specified | Dasatinib |

| SNIPER(BRD)-1 | BRD4 | LCL161 | Not specified | (+)-JQ1 |

Future Research Directions and Translational Potential of 3 2 Aminophenoxy Propanamide

Emerging Research Areas and Unexplored Biological Pathways

The future investigation of 3-(2-aminophenoxy)propanamide could unearth novel biological activities and delineate its mechanism of action. Key areas of focus could include its potential as an inhibitor of enzymes involved in disease pathogenesis or as a modulator of specific receptor functions.

Table 1: Potential Research Areas for this compound

| Research Area | Potential Biological Pathways to Investigate |

| Oncology | Pathways related to cell cycle regulation, apoptosis, and signal transduction. |

| Neuroscience | Neurotransmitter receptor pathways, and enzymes involved in neuroinflammation. |

| Infectious Diseases | Essential bacterial or viral enzymatic pathways. |

Initial research would likely involve broad screening assays to identify any significant biological activity. Positive hits would then warrant more in-depth studies to elucidate the specific molecular targets and biological pathways involved.

Advancements in Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis

While the synthesis of this compound can be accomplished through established chemical reactions, future research could focus on developing more efficient and scalable synthetic routes. This would be crucial for producing larger quantities of the compound for extensive biological testing.

Furthermore, diversity-oriented synthesis (DOS) presents a strategy to create a library of analogs based on the this compound scaffold. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationship (SAR) and identify derivatives with improved potency and selectivity.

Integration of Advanced Computational Approaches in Compound Design and Optimization

Computational chemistry can play a pivotal role in guiding the future development of this compound derivatives. Molecular docking and simulation studies could predict the binding of these compounds to various biological targets, helping to prioritize the synthesis of molecules with the highest likelihood of success.

Quantitative structure-activity relationship (QSAR) models could also be developed as more data on the biological activity of analogs becomes available. These models can identify the key chemical features that contribute to the desired biological effect, further refining the design of new and more effective compounds.

Table 2: Computational Approaches in the Study of this compound

| Computational Method | Application |

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-target complex. |

| QSAR | Relating chemical structure to biological activity to guide optimization. |

Potential for Development of Novel Therapeutic Agents and Research Tools

Should initial screenings reveal significant biological activity, this compound and its optimized derivatives could have the potential to be developed into novel therapeutic agents. The specific therapeutic area would, of course, depend on the nature of the biological activity discovered.

Even if the compound itself does not proceed to clinical development, it or its derivatives could serve as valuable research tools. For instance, a potent and selective derivative could be used as a chemical probe to study the function of a particular protein or biological pathway, thereby contributing to a deeper understanding of human biology and disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Aminophenoxy)propanamide in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling 2-aminophenol with a propanamide derivative. A two-step approach is common:

Activation : React 3-chloropropionyl chloride with 2-aminophenol in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to absorb HCl .

Amide Formation : Introduce an amine group via nucleophilic substitution or coupling agents like EDC/HOBt. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict moisture control and inert atmospheres .

- Validation : Confirm intermediate purity via TLC and final product identity using H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, amide NH at δ 5.5–6.0 ppm) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR Analysis :

- H NMR: Aromatic protons (2-aminophenoxy group) appear as doublets (δ 6.6–7.1 ppm, Hz). The amide NH proton resonates as a broad singlet (δ 5.8–6.2 ppm).

- C NMR: Carbonyl (C=O) at ~170 ppm; aromatic carbons at 115–150 ppm .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and N-H bend (~1550 cm). The phenoxy C-O-C stretch appears at ~1250 cm .

Q. What stability studies are critical for this compound under varying pH conditions?

- Design :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 254 nm.

- Key Parameters : Half-life (), degradation products (e.g., hydrolysis to 2-aminophenol and propanoic acid derivatives) .

- Recommendations : Use phosphate buffers (pH 2–7.4) and borate buffers (pH 8–10). Avoid metal contamination to prevent catalytic degradation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

- Data Collection : Use a Rigaku X-ray diffractometer (MoKα, λ = 0.71073 Å) at 100 K. Measure reflections (θ range: 3–27°) and index using CrysAlisPro.

- Refinement in SHELXL :

- Initial model from SHELXT (direct methods).

- Anisotropic refinement for non-H atoms. H atoms constrained using riding models.

- Final R-factor targets: , .

- Key Output : Hydrogen-bond geometry (e.g., N-H···O distances: 2.85–3.10 Å) and π-π stacking (interplanar spacing ~3.7 Å) .

Q. What strategies resolve contradictions between computational and experimental biological activity data?

- Case Example : If molecular docking predicts strong binding to Enzyme X but assays show low inhibition:

Re-evaluate Ligand Flexibility : Perform MD simulations to assess conformational changes.

Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (, ).

Mutagenesis Studies : Identify critical residues in Enzyme X’s active site via alanine scanning .

- Data Interpretation : Cross-validate with isothermal titration calorimetry (ITC) to confirm enthalpy-driven interactions .

Q. How are structure-activity relationship (SAR) studies systematically designed for this compound analogs?

- Scaffold Modification :

- Phenoxy Group : Introduce electron-withdrawing groups (e.g., -NO, -CF) to enhance electrophilicity.

- Amide Side Chain : Replace propionamide with thioamide or urea to modulate hydrogen-bonding capacity .

- Biological Testing :

- Screen analogs against target enzymes (IC assays).

- Correlate substituent effects with activity using Hansch analysis or 3D-QSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.